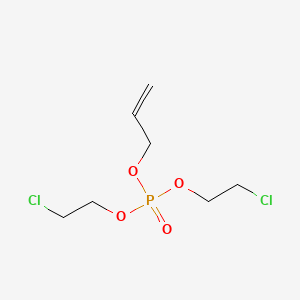
Bis(2-chloroethyl) prop-2-en-1-yl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2-chloroethyl) prop-2-en-1-yl phosphate is a chemical compound with the molecular formula C_6H_12Cl_2O_4P. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes two chloroethyl groups and a prop-2-en-1-yl phosphate group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-chloroethyl) prop-2-en-1-yl phosphate typically involves the reaction of 2-chloroethanol with phosphorus oxychloride, followed by the addition of allyl alcohol. The reaction is carried out under controlled conditions to ensure the desired product is obtained. The general reaction scheme is as follows:
-
Reaction of 2-chloroethanol with phosphorus oxychloride
2-chloroethanol+phosphorus oxychloride→intermediate
-
Addition of allyl alcohol
intermediate+allyl alcohol→Bis(2-chloroethyl) prop-2-en-1-yl phosphate
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and precise control of reaction parameters such as temperature, pressure, and pH. The use of catalysts and solvents may also be employed to enhance the reaction efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(2-chloroethyl) prop-2-en-1-yl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates and chlorinated products.
Reduction: Reduction reactions can lead to the formation of dechlorinated derivatives.
Substitution: Nucleophilic substitution reactions can replace the chloroethyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various phosphates, dechlorinated compounds, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Bis(2-chloroethyl) prop-2-en-1-yl phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs and treatments.
Industry: It is used in the manufacture of flame retardants, plasticizers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Bis(2-chloroethyl) prop-2-en-1-yl phosphate involves its interaction with various molecular targets and pathways. The compound can act as an alkylating agent, modifying nucleophilic sites on proteins and nucleic acids. This can lead to changes in cellular functions and biochemical pathways, contributing to its biological and therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Bis(2-chloropropyl) phosphate
- Bis(1-chloro-2-propyl) phosphate
- Tris(2-chloroethyl) phosphate
Uniqueness
Bis(2-chloroethyl) prop-2-en-1-yl phosphate is unique due to its specific structure, which includes both chloroethyl and prop-2-en-1-yl groups. This combination imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Propriétés
Numéro CAS |
32670-89-6 |
|---|---|
Formule moléculaire |
C7H13Cl2O4P |
Poids moléculaire |
263.05 g/mol |
Nom IUPAC |
bis(2-chloroethyl) prop-2-enyl phosphate |
InChI |
InChI=1S/C7H13Cl2O4P/c1-2-5-11-14(10,12-6-3-8)13-7-4-9/h2H,1,3-7H2 |
Clé InChI |
DAAUFCCLHPYMRU-UHFFFAOYSA-N |
SMILES canonique |
C=CCOP(=O)(OCCCl)OCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















